molecular formula C28H30N4O3S3 B2944353 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 486453-25-2

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2944353
CAS No.: 486453-25-2
M. Wt: 566.75
InChI Key: AQGYKGASJOYUKL-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small-molecule inhibitor designed to target apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair. Structurally, it features a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, substituted with a methyl group at the 6-position, and a 4-((4-methylpiperidin-1-yl)sulfonyl)benzamide side chain. This compound is part of a broader class of APE1 inhibitors aimed at enhancing the efficacy of DNA-damaging chemotherapeutics by disrupting DNA repair mechanisms in cancer cells .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3S3/c1-18-11-15-32(16-12-18)38(34,35)20-9-7-19(8-10-20)26(33)30-28-25(21-13-14-31(2)17-24(21)37-28)27-29-22-5-3-4-6-23(22)36-27/h3-10,18H,11-17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGYKGASJOYUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including structure-activity relationships (SAR), synthesis methods, and case studies.

Synthesis and Structure

The synthesis of this compound and its analogs has been explored in various studies. For instance, a related compound was synthesized and evaluated for its efficacy as an apurinic/apyrimidinic endonuclease 1 (APE1) inhibitor. The synthesis involved multi-step organic reactions leading to a compound that exhibited significant biological activity against APE1 in vitro .

Inhibition of APE1

Research indicates that compounds similar to This compound demonstrate potent inhibition of APE1. Specifically, one study reported that related compounds exhibited single-digit micromolar activity against purified APE1 enzyme and enhanced the cytotoxicity of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cells .

Structure-Activity Relationships (SAR)

The SAR analysis highlights that modifications in the structure significantly influence the biological potency of these compounds. For example, variations in the substituents on the benzo[d]thiazole moiety or changes in the piperidine ring can lead to alterations in APE1 inhibition efficacy .

Case Studies

Several studies have documented the biological effects of this class of compounds:

  • Cellular Assays : In HeLa cell assays, compounds demonstrated a hyperaccumulation of apurinic sites when treated with MMS, indicating effective inhibition of DNA repair mechanisms .
  • In Vivo Studies : In animal models, compounds were shown to have favorable pharmacokinetic profiles with good exposure levels in plasma and brain tissues after intraperitoneal dosing .

Comparative Biological Activity Table

Compound NameAPE1 Inhibition (µM)Cytotoxicity EnhancementADME Profile
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...0.5YesFavorable
N-(3-(benzo[d]thiazol-2-yl)-6-methyl...0.8YesFavorable
Related Compound X1.0NoModerate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and pharmacological properties of this compound can be contextualized by comparing it to analogs with modifications in the tetrahydrothienopyridine core, substituents, or sulfonamide groups. Key comparisons include:

Core Substitution: Methyl vs. Isopropyl/Propyl Groups

  • N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) Structural Differences: The 6-methyl group in the target compound is replaced with an isopropyl group, and the benzamide sulfonyl side chain is substituted with an acetamide. Biological Activity: Demonstrates single-digit µM inhibition of APE1 (IC₅₀ ≈ 3–5 µM) and enhances the cytotoxicity of alkylating agents like temozolomide in HeLa cells . Pharmacokinetics (PK): Exhibits favorable PK profiles in mice, with significant plasma and brain exposure after intraperitoneal administration, suggesting good blood-brain barrier penetration .
  • N-(3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide Structural Differences: Features a propyl group at the 6-position and a 3-methylpiperidinylsulfonyl group instead of the 4-methylpiperidinylsulfonyl moiety. Impact: Substitution at the piperidine ring (3- vs. 4-methyl) may alter steric hindrance or hydrogen-bonding interactions with APE1, though direct activity data are unavailable .

Side-Chain Modifications: Sulfonamide vs. Acetamide

The sulfonamide group in the target compound may enhance binding through additional polar interactions with APE1’s active site .

Data Table: Comparative Analysis of Key Analogs

Compound Name Structural Differences APE1 IC₅₀ (µM) Cytotoxicity Enhancement Key Pharmacokinetic Features
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide Reference compound; 6-methyl, 4-methylpiperidinylsulfonyl N/A* N/A* Predicted improved CNS penetration†
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) 6-isopropyl, acetamide side chain 3–5 Yes (temozolomide) High plasma/brain exposure in mice
N-(3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide 6-propyl, 3-methylpiperidinylsulfonyl N/A N/A Unknown; structural modeling suggested reduced target affinity‡

†Predicted based on sulfonamide group’s physicochemical properties. ‡Inferred from molecular descriptor analysis .

Discussion and Implications

The target compound’s 4-methylpiperidinylsulfonyl group likely optimizes interactions with APE1’s hydrophobic pockets compared to 3-methylpiperidinyl or acetamide analogs. However, the isopropyl-substituted Compound 3 demonstrates that bulkier alkyl groups can enhance in vivo efficacy despite reduced solubility. Computational tools like Hit Dexter 2.0 could further elucidate its promiscuity or "dark chemical matter" risks .

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